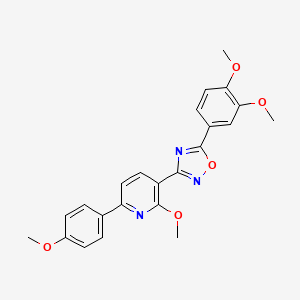
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, studies have suggested that this compound may induce cell death in cancer cells by interfering with DNA replication and causing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. However, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its low toxicity and high selectivity towards cancer cells. However, this compound is not very water-soluble, which may limit its use in certain applications. In addition, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research and development of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of this compound's potential applications in other fields, such as energy storage and environmental remediation. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its low toxicity, selectivity towards cancer cells, and anti-inflammatory and antioxidant properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline with morpholine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions. In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In biomedical research, this compound has shown promising results as a potential anticancer agent.
Propriétés
IUPAC Name |
4-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-4-2-3-5-15(13)18-20-19(27-21-18)14-6-7-16(17(12-14)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSDETWIRHSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)






![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)